molecular formula C18H18N2 B14265003 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 138653-65-3

8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Cat. No.: B14265003
CAS No.: 138653-65-3
M. Wt: 262.3 g/mol
InChI Key: CYRJDIGUPHQGSB-UHFFFAOYSA-N
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Description

8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles This compound is characterized by its unique structure, which includes a pyrazine ring fused to an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. One common method includes the Ugi-four-component condensation reaction, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction is carried out under controlled conditions to ensure high regio- and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties

Properties

CAS No.

138653-65-3

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

8-methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

InChI

InChI=1S/C18H18N2/c1-13-7-8-16-15(11-13)18(14-5-3-2-4-6-14)17-12-19-9-10-20(16)17/h2-8,11,19H,9-10,12H2,1H3

InChI Key

CYRJDIGUPHQGSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNCC3=C2C4=CC=CC=C4

Origin of Product

United States

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